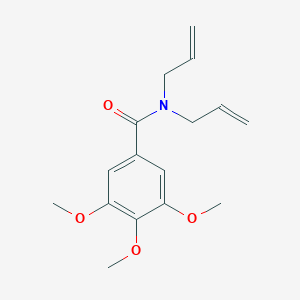

N,N-Diallyl-3,4,5-trimethoxybenzamide

Beschreibung

N,N-Diallyl-3,4,5-trimethoxybenzamide is a synthetic derivative of 3,4,5-trimethoxybenzamide, characterized by the substitution of two allyl groups (-CH₂CH=CH₂) at the nitrogen atom of the benzamide core. While direct data on this specific compound are absent in the provided evidence, its structural framework aligns with a well-studied class of 3,4,5-trimethoxybenzamide derivatives. These compounds are often synthesized via amidation reactions of 3,4,5-trimethoxybenzoic acid or its chloride with amines, as exemplified in multiple studies . The trimethoxyphenyl moiety is known to enhance lipophilicity and bioavailability, while substituents on the amide nitrogen modulate biological activity and selectivity .

Eigenschaften

CAS-Nummer |

73664-76-3 |

|---|---|

Molekularformel |

C16H21NO4 |

Molekulargewicht |

291.34 g/mol |

IUPAC-Name |

3,4,5-trimethoxy-N,N-bis(prop-2-enyl)benzamide |

InChI |

InChI=1S/C16H21NO4/c1-6-8-17(9-7-2)16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h6-7,10-11H,1-2,8-9H2,3-5H3 |

InChI-Schlüssel |

QWDULLNANXZPOE-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C |

Andere CAS-Nummern |

73664-76-3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3,4,5-trimethoxybenzamide typically involves the following steps:

Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.

Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is converted to an amide group using a suitable amine, such as diallylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for N,N-Diallyl-3,4,5-trimethoxybenzamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diallyl-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Oxidation: Formation of dialdehydes or dicarboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N,N-Diallyl-3,4,5-trimethoxybenzamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N-Diallyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of 3,4,5-trimethoxybenzamide derivatives vary significantly based on N-substituents. Below is a detailed comparison with structurally related analogs:

Physicochemical and Structural Comparisons

Melting Points :

- Linear alkyl derivatives (e.g., N-butyl: 115–116°C) exhibit lower melting points than branched (N-iso-butyl: 118–119°C) or aryl-substituted analogs (N-4-hydroxybenzyl: 227–229°C), reflecting differences in crystallinity and intermolecular forces .

- Cyclohexyl derivatives (N-cyclohexyl: 179–180°C) show higher thermal stability due to rigid cyclic structures .

Synthesis Yields :

- Spectroscopic Signatures: IR spectra consistently show peaks for amide C=O (~1660–1680 cm⁻¹) and methoxy C-O (~1230–1240 cm⁻¹) across analogs .

Key Trends and Mechanistic Insights

Alkyl vs. Aryl Substituents: Branched alkyl chains (e.g., iso-butyl) enhance trypanocidal activity and selectivity compared to linear chains or aryl groups, likely due to optimized hydrophobicity and steric fit in enzyme pockets . Aryl substituents (e.g., benzyl, biphenyl) improve target binding via π-π stacking but may reduce solubility .

Functional Group Modifications :

- Hydroxy groups (e.g., N-4-hydroxybenzyl) improve water solubility but require balanced lipophilicity for membrane penetration .

- Electrophilic groups (e.g., bromo in N-4-bromophenyl) may enhance covalent binding but risk off-target effects .

Synthetic Accessibility :

- Amidation of 3,4,5-trimethoxybenzoyl chloride with amines is a versatile route, though yields vary with amine reactivity and steric demands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.